2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide
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Overview
Description
2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core structure, which is often found in many biologically active molecules. The presence of the cyanocyclopentyl group and the carbamoylmethylamino moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts, as mentioned in the synthetic routes, could be adapted for large-scale production to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide core or the cyanocyclopentyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its benzamide core is a common motif in pharmaceuticals, indicating potential therapeutic applications.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The exact mechanism of action for 2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The cyanocyclopentyl group and the carbamoylmethylamino moiety could play roles in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds like N-(2,2,2-trifluoroethyl)benzamide share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
Cyanocyclopentyl compounds:
Uniqueness
2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide is unique due to the combination of its benzamide core with the cyanocyclopentyl and carbamoylmethylamino groups. This unique structure may confer specific reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-10-15(7-3-4-8-15)19-13(20)9-18-12-6-2-1-5-11(12)14(17)21/h1-2,5-6,18H,3-4,7-9H2,(H2,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYDHTLVRLRUTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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